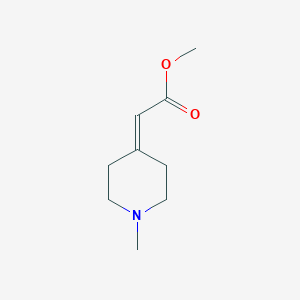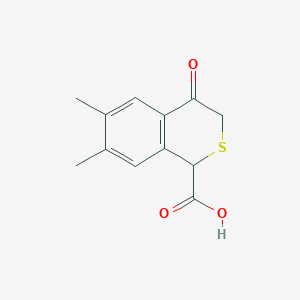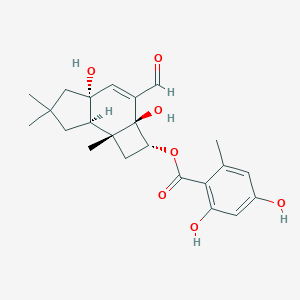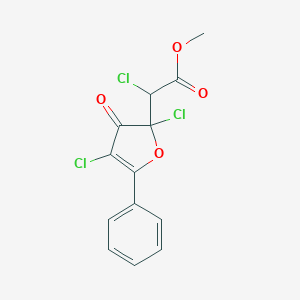
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate, also known as MDPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MDPF is a synthetic compound that belongs to the class of furanocoumarins, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of HIV-1 integrase, an enzyme required for the integration of viral DNA into the host genome. Furthermore, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of several genes involved in cancer cell survival and proliferation. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to disrupt the cell cycle and induce cell cycle arrest in cancer cells. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent biological activities, making it a valuable tool for studying various cellular processes. However, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has limited solubility in water, which can make it difficult to use in some experiments. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has not been extensively studied in vivo, limiting our understanding of its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for research on Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate. One area of interest is the development of analogs of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with improved solubility and pharmacokinetics. Another area of interest is the study of the combination of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with other anticancer agents to enhance its efficacy. Furthermore, the potential use of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate as a therapeutic agent for viral infections warrants further investigation. Overall, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has the potential to be a valuable tool for studying various biological processes and may have therapeutic applications in the future.
Métodos De Síntesis
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate can be synthesized by reacting 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichlorofuran with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has also been found to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and HSV-1. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
127244-97-7 |
|---|---|
Nombre del producto |
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate |
Fórmula molecular |
C13H9Cl3O4 |
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate |
InChI |
InChI=1S/C13H9Cl3O4/c1-19-12(18)10(15)13(16)11(17)8(14)9(20-13)7-5-3-2-4-6-7/h2-6,10H,1H3 |
Clave InChI |
QXDNHAANCASTGJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl |
SMILES canónico |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl |
Sinónimos |
methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenyl-2-furyl)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





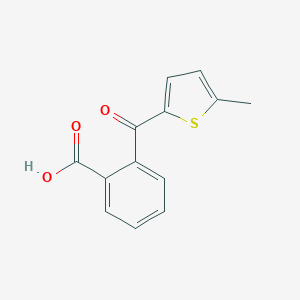
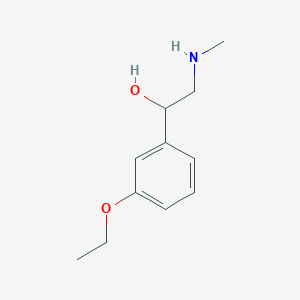

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
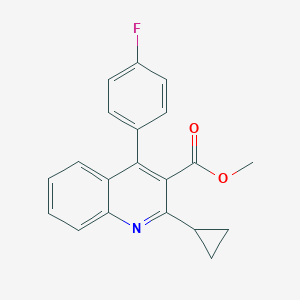

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)
